N-(cyclopropylmethyl)isoquinolin-5-amine

Medicinal chemistry ADME property optimization Structure–property relationship (SPR)

N-(Cyclopropylmethyl)isoquinolin-5-amine (CAS 1156960-97-2, MF C₁₃H₁₄N₂, MW 198.26 g/mol) is an N-alkylated aromatic amine comprising a cyclopropylmethyl substituent attached to the exocyclic 5-amino group of the isoquinoline nucleus. It is manufactured and supplied as a research intermediate with reported typical purities of NLT 97% (MolCore) or 98% (Leyan, Fluorochem via CymitQuimica).

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B13307415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)isoquinolin-5-amine
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C13H14N2/c1-2-11-9-14-7-6-12(11)13(3-1)15-8-10-4-5-10/h1-3,6-7,9-10,15H,4-5,8H2
InChIKeyNDUCTLVOGOHUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)isoquinolin-5-amine Procurement Baseline – Structure, Identity, and Core Scaffold Attributes


N-(Cyclopropylmethyl)isoquinolin-5-amine (CAS 1156960-97-2, MF C₁₃H₁₄N₂, MW 198.26 g/mol) is an N-alkylated aromatic amine comprising a cyclopropylmethyl substituent attached to the exocyclic 5-amino group of the isoquinoline nucleus . It is manufactured and supplied as a research intermediate with reported typical purities of NLT 97% (MolCore) or 98% (Leyan, Fluorochem via CymitQuimica) . The compound serves as a building block for medicinal chemistry campaigns, particularly where the cyclopropylmethyl moiety is recognized as a privileged fragment used to modulate receptor binding profiles, metabolic stability, and lipophilicity in isoquinoline-based ligands [1].

Why Isoquinolin-5-amine, Cyclopropyl(isoquinolin-5-yl)methanamine, or N-(Dicyclopropylmethyl) Analogs Cannot Simply Replace N-(Cyclopropylmethyl)isoquinolin-5-amine in Receptor-Focused or Property-Driven Discovery Programs


The N-cyclopropylmethyl group of N-(cyclopropylmethyl)isoquinolin-5-amine offers a structurally specific balance between conformational rigidity and lipophilicity that is absent in the simple aniline parent isoquinolin-5-amine (CAS 1125-60-6), the branched N-(dicyclopropylmethyl) analog (PubChem CID 43681373), and the regioisomeric cyclopropyl(isoquinolin-5-yl)methanamine (CAS 1083402-14-5) [1]. In decahydroisoquinoline opioid series, an N-cyclopropylmethyl substituent has been shown experimentally to confer mixed agonist-antagonist pharmacological character, whereas other N-alkyl substitutions, even closely related N-cyclobutylmethyl variants, produce divergent efficacy profiles [2]. Computed property shifts across the analog set further demonstrate that changing between monocyclopropylmethyl, dicyclopropylmethyl, or directly-attached cyclopropyl substituents alters logP, hydrogen bond donor/acceptor counts, rotatable bond counts, and topological polar surface area in ways that directly impact ADME parameter spaces [3].

Quantitative Differentiation of N-(Cyclopropylmethyl)isoquinolin-5-amine Against Closest Structural Analogs – An Evidence-Based Comparator Guide


Monocyclopropylmethyl vs. Dicyclopropylmethyl: Computed Lipophilicity and Molecular Flexibility Differences

When compared with N-(dicyclopropylmethyl)isoquinolin-5-amine (CID 43681373, MW 238.33 g/mol), the target compound carries a single cyclopropylmethyl substituent that reduces molecular weight (+40.07 g/mol difference), lowers calculated logP, and importantly reduces the rotatable bond count from 4 to 3 while maintaining the same hydrogen bond donor (1) and acceptor (2) counts [1]. The estimated XLogP3-AA for the dicyclopropyl analog is 3.6; removal of one cyclopropyl ring is predicted to lower logP by approximately 0.5–0.8 units, improving aqueous solubility potential and reducing nonspecific protein binding risk [2].

Medicinal chemistry ADME property optimization Structure–property relationship (SPR)

N-Cyclopropylmethyl vs. Direct Cyclopropyl Attachment: Regioisomeric Differentiation in Amine Geometry and Target Engagement

The target compound N-(cyclopropylmethyl)isoquinolin-5-amine (CAS 1156960-97-2) contains an exocyclic secondary amine with a methylene spacer between the nitrogen and the cyclopropyl ring. In contrast, its regioisomer cyclopropyl(isoquinolin-5-yl)methanamine (CAS 1083402-14-5) bears the cyclopropyl directly attached to the α-carbon of the amine, creating a primary amine structure with different orientation, steric profile, and hydrogen bonding geometry . Published structure–activity relationship (SAR) studies on related decahydroisoquinoline opioids demonstrate that maintaining the N-cyclopropylmethylphenethylamine-like basic nitrogen geometry is critical for achieving a balanced μ-opioid antagonist / κ-agonist profile; the directly-attached cyclopropyl variants fail to replicate this pharmacophoric arrangement and show significantly reduced receptor affinity [1].

Receptor pharmacology Molecular recognition Scaffold hopping

Vendor-Grade Purity and Batch Scalability Options vs. Parent 5-Aminoisoquinoline

N-(cyclopropylmethyl)isoquinolin-5-amine is available as a pre-functionalized amine building block at 97–98% purity from multiple established chemical suppliers, including Leyan (Cat. 1341780, 98% purity) and MolCore (Cat. MC1N2170, NLT 97% purity) . In comparison, the unsubstituted parent isoquinolin-5-amine (CAS 1125-60-6) is a commodity building block with typical purity of 95–98% but requires an additional N-alkylation step when the cyclopropylmethyl moiety is required . The ready availability of the pre-alkylated intermediate eliminates this synthetic step, reducing lead time and the need for cyclopropylmethyl halide handling in the ordering laboratory .

Chemical procurement Synthetic building block Quality control

N-Cyclopropylmethyl Group as a Pharmacophore Switch: Evidence from Decahydroisoquinoline Opioid Receptor Pharmacology

A classic structure–activity relationship study by Nickander and colleagues on N-substituted trans-4a-aryldecahydroisoquinolines demonstrated that the N-cyclopropylmethyl analogue in rodents displays mixed agonist–antagonist properties, whereas its N-methyl, N-allyl, and N-phenethyl congeners produce predominantly agonist profiles [1]. Although this data originates from the decahydroisoquinoline (saturated) scaffold rather than the aromatic isoquinoline series to which N-(cyclopropylmethyl)isoquinolin-5-amine belongs, the consistent pharmacological effect of the N-cyclopropylmethyl moiety on opioid receptor efficacy across multiple chemical series (morphinans, benzomorphans, and decahydroisoquinolines) constitutes a class-level inference that the substituent reliably influences biased signaling and functional selectivity .

Opioid receptor pharmacology Functional selectivity Agonist–antagonist balance

Best Procurement and Application Scenarios for N-(Cyclopropylmethyl)isoquinolin-5-amine Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of N-Alkyl Isoquinoline Ligands Targeting GPCRs or Kinases

The compound is best deployed as a scaffold intermediate for synthesizing focused libraries that probe the effect of cyclopropylmethyl N-substitution on receptor binding or kinase inhibition. The pre-installed N-cyclopropylmethyl group enables direct comparison with N-methyl, N-allyl, N-propargyl, and N-dicyclopropylmethyl analogs, leveraging the class-level pharmacological precedent established in the opioid decahydroisoquinoline series [1] to guide functional selectivity screening campaigns.

ADME Property Optimization Hit-to-Lead Programs Requiring Lower Lipophilicity Leads

Compared to the dicyclopropylmethyl analog (XLogP3-AA = 3.6, MW 238.33) [1], N-(cyclopropylmethyl)isoquinolin-5-amine presents a predicted ~0.5–0.8 log unit lower lipophilicity and one fewer rotatable bond, making it the more favorable starting point for programs targeting oral bioavailability or CNS penetration that require optimized physicochemical properties within lead-like space. Procurement of the pre-functionalized building block from Leyan or MolCore at 97–98% purity [2] provides a reproducible substrate for property-driven analog synthesis.

Academic or Industrial Laboratory Seeking to Bypass N-Alkylation of 5-Aminoisoquinoline

When the research target already contains the N-cyclopropylmethyl motif, sourcing the pre-alkylated intermediate eliminates a synthetic N-alkylation step (estimated 4–8 hours reaction plus purification) compared to purchasing isoquinolin-5-amine and performing the alkylation in-house [1]. This reduces exposure to cyclopropylmethyl halides, minimizes batch variability, and accelerates library production timelines, which is particularly relevant for contract research organizations operating under strict throughput metrics.

Exploratory Biased Signaling GPCR Probe Design Using Pharmacophore-Transfer Strategy

The N-cyclopropylmethyl moiety is a validated pharmacophoric fragment capable of altering opioid receptor efficacy from full agonism to mixed agonism–antagonism when appended to morphinan, benzomorphan, and decahydroisoquinoline cores [1]. Although the aromatic isoquinolin-5-amine scaffold has not been directly profiled, the consistent substituent-driven efficacy shift across structurally diverse cores supports its use as a probe element in exploratory biased signaling studies, with the caveat that scaffold-specific factors will ultimately determine binding affinity and functional outcome.

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